molecular formula C27H25N5O2S B2537078 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 946235-84-3

2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2537078
CAS RN: 946235-84-3
M. Wt: 483.59
InChI Key: YAPDUNCDHCLHAT-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include an ethoxyphenyl group, an indole moiety, a 1,2,4-triazole ring, and a thioacetamide group. Each of these components can contribute to the biological activity of the compound .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and aromatic rings. The indole and phenyl rings are likely to contribute to the compound’s aromaticity and may be involved in pi stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the ethoxy group could potentially undergo nucleophilic substitution reactions, while the indole and phenyl rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could increase its lipophilicity, which could in turn influence its absorption and distribution in the body .

Scientific Research Applications

Synthesis and Structural Analysis

The compound is part of a broader class of triazole derivatives, known for their versatile applications in medicinal chemistry. Studies have been conducted on the synthesis of novel triazole derivatives, including those with antimicrobial activities against various pathogens. For instance, Altıntop et al. (2011) explored the antimicrobial potential of new triazole derivatives, while Panchal and Patel (2011) focused on the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole (Altıntop et al., 2011) (Panchal & Patel, 2011).

Antimicrobial and Antifungal Activities

These compounds have been investigated for their potential in treating infections caused by various Candida species and pathogenic bacteria. The structural modifications in the triazole core have shown to significantly impact their antimicrobial efficacy. For instance, MahyavanshiJyotindra et al. (2011) synthesized derivatives with enhanced antibacterial and antifungal properties, indicating the potential of these compounds in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. For example, if this compound is intended to act as a kinase inhibitor, it might bind to the ATP-binding site of the kinase and prevent it from phosphorylating its substrates .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and its physicochemical properties. For example, if this compound is highly lipophilic, it might have a high potential for bioaccumulation, which could pose a risk of toxicity .

Future Directions

Future research on this compound could involve further optimization of its structure to improve its potency, selectivity, and pharmacokinetic properties. This could involve modifications to the ethoxyphenyl group, the indole moiety, the 1,2,4-triazole ring, or the thioacetamide group .

properties

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O2S/c1-3-34-21-14-12-20(13-15-21)32-26(23-16-28-24-7-5-4-6-22(23)24)30-31-27(32)35-17-25(33)29-19-10-8-18(2)9-11-19/h4-16,28H,3,17H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPDUNCDHCLHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

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